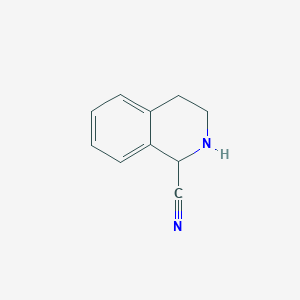

1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCAXVJMDCPLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511614 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84500-67-4 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Cyano-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the chemical properties of 1-cyano-1,2,3,4-tetrahydroisoquinoline, a pivotal heterocyclic scaffold in medicinal chemistry. We will delve into its synthesis, reactivity, and potential applications, providing expert insights and detailed protocols to support your research and development endeavors.

Core Chemical Characteristics

1-Cyano-1,2,3,4-tetrahydroisoquinoline, often abbreviated as THIQ-CN, is a derivative of tetrahydroisoquinoline, a structural motif prevalent in a vast array of natural products and pharmacologically active compounds.[1][2][3] The introduction of a cyano group at the C1 position significantly influences its chemical behavior and synthetic utility.

Table 1: Physicochemical Properties of 1-Cyano-1,2,3,4-tetrahydroisoquinoline and Related Compounds

| Property | 1-Cyano-1,2,3,4-tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | 7-Cyano-1,2,3,4-tetrahydroisoquinoline |

| Molecular Formula | C₁₀H₁₀N₂ | C₉H₁₁N | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol | 133.19 g/mol [4] | 158.20 g/mol [5][6] |

| Appearance | Typically a solid[6] | Clear yellow to brown liquid[7] | Solid |

| Boiling Point | Not readily available | 232-233 °C[7] | Not readily available |

| Melting Point | Not readily available | -30 °C[7] | Not readily available |

| Solubility | Soluble in organic solvents | Soluble in water (20g/L at 20°C)[7] | Not readily available |

Synthesis and Methodologies

The construction of the 1-cyano-1,2,3,4-tetrahydroisoquinoline core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Strecker Reaction: A Cornerstone Synthesis

A concise and effective method for preparing α-cyano tetrahydroisoquinolines, including those with a quaternary center at the C1 position, is the Strecker reaction.[1][2] This reaction typically involves the treatment of a 3,4-dihydroisoquinolin-2-ium salt with a cyanide source, such as trimethylsilyl cyanide (TMSCN).[1][2]

Experimental Protocol: Strecker Synthesis of a 1-Substituted-1-cyano-1,2,3,4-tetrahydroisoquinoline [1][2]

This protocol is a generalized procedure based on reported syntheses and should be adapted for specific substrates.

Materials:

-

1-Substituted 3,4-dihydroisoquinolin-2-ium salt (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (2.0 equiv)[1]

-

Potassium fluoride (KF) (2.0 equiv) as an additive[1]

-

Sodium carbonate (Na₂CO₃) (0.5 equiv) as a base[1]

-

1,2-Dichloroethane (ClCH₂CH₂Cl) as solvent[1]

Procedure:

-

To a solution of the 1-substituted 3,4-dihydroisoquinolin-2-ium salt in 1,2-dichloroethane, add Na₂CO₃ and KF.

-

Add TMSCN to the mixture.

-

Stir the reaction at 30 °C for 24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

TMSCN as Cyanide Source: TMSCN is a less hazardous alternative to other cyanide sources and is highly effective in this transformation.[1]

-

KF as Additive: The addition of a fluoride source like KF has been shown to significantly improve the reaction's efficiency and yield.[1]

-

Na₂CO₃ as Base: A mild base is used to facilitate the reaction without promoting unwanted side reactions.[1]

Caption: Workflow for the Strecker Synthesis of 1-Cyano-THIQ.

Photoredox-Mediated Cyanation

Recent advancements have led to the development of photoredox-catalyzed methods for the direct α-cyanation of tetrahydroisoquinolines.[8][9] These methods offer a greener alternative, often utilizing air as the oxidant and proceeding under mild, ambient conditions.[8][9]

Chemical Reactivity and Synthetic Utility

The 1-cyano-1,2,3,4-tetrahydroisoquinoline scaffold is a versatile intermediate for further chemical modifications.

Transformations of the Cyano Group

The nitrile functionality at the C1 position is a gateway to a variety of other functional groups:

-

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide. For instance, hydrolysis of 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile under alkaline conditions has been reported, although in some cases, this can lead to isomerization.[1]

-

Reduction: Reduction of the nitrile yields a primary amine, providing a route to 1-aminomethyl-tetrahydroisoquinoline derivatives.

-

Nucleophilic Addition: The cyano group can undergo nucleophilic addition to form various heterocyclic systems.

N-Acylation

The secondary amine of the tetrahydroisoquinoline ring can be readily acylated. N-acyl-1-cyano-THIQs are valuable intermediates as the 1-cyano amide moiety can be easily hydrolyzed to afford α-amido amides, α-amido acids, and other derivatives.[9]

Caption: Reactivity map of 1-Cyano-1,2,3,4-tetrahydroisoquinoline.

Applications in Drug Discovery and Development

The tetrahydroisoquinoline skeleton is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.[1][2][3] These include anti-tumor, anti-inflammatory, anti-convulsant, and anti-epileptic properties.[1][2]

Anticancer Agents

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2 and Mcl-1, proteins that play a crucial role in cancer cell survival by preventing apoptosis.[10] These compounds have shown anti-proliferative activities against cancer cells.[10]

Neuroprotective Agents

The tetrahydroisoquinoline core is found in molecules with potential applications in treating neurodegenerative disorders. For example, certain derivatives are being investigated for their acetylcholinesterase inhibitory activity for the potential treatment of Alzheimer's disease.[11]

Antimicrobial and Antimalarial Agents

Substituted tetrahydroisoquinolines have also exhibited promising activity against various pathogens. For instance, 5,8-disubstituted THIQ analogs have been evaluated for their anti-mycobacterial properties.[3] Additionally, 1-aryl-6-hydroxy-THIQ analogs have shown potent antimalarial activity.[3]

Spectroscopic Characterization

The structural elucidation of 1-cyano-1,2,3,4-tetrahydroisoquinoline and its derivatives relies on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for a Generic 1-Cyano-1,2,3,4-tetrahydroisoquinoline

| Technique | Expected Signals |

| ¹H NMR | Aromatic protons, a singlet for the C1-H (if present), and multiplets for the methylene protons of the tetrahydroisoquinoline ring. |

| ¹³C NMR | Aromatic carbons, a signal for the cyano carbon (around 115-120 ppm), a signal for the C1 carbon, and signals for the aliphatic carbons of the ring. |

| IR | A characteristic C≡N stretching vibration around 2220-2260 cm⁻¹, N-H stretching (if unsubstituted), C-H stretching, and aromatic C=C stretching bands. |

| Mass Spec | A molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Note: Specific chemical shifts and coupling constants will vary depending on the substitution pattern and the solvent used. For reference, the ¹H NMR spectrum of the parent 1,2,3,4-tetrahydroisoquinoline is available for comparison.[12]

Conclusion

1-Cyano-1,2,3,4-tetrahydroisoquinoline is a molecule of significant interest in organic synthesis and medicinal chemistry. Its versatile reactivity, coupled with the biological importance of the tetrahydroisoquinoline scaffold, makes it a valuable building block for the discovery of new therapeutic agents. This guide has provided a foundational understanding of its chemical properties, synthesis, and applications, intended to empower researchers in their scientific pursuits.

References

-

Yuan, Z.-Y., et al. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry, 47(31), 15847-15851. Available from: [Link]

-

Ji, Y., et al. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 12(1), 1-5. Available from: [Link]

-

Yuan, Z.-Y., et al. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry. DOI:10.1039/D3NJ02600K. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]

-

PubChem. (n.d.). 7-Cyano-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available from: [Link]

-

Ji, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. Available from: [Link]

-

HETEROCYCLES. (1998). 1,2,3,4-TETRAHYDROQUINOLINES. 47(2). Available from: [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. National Center for Biotechnology Information. Available from: [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Available from: [Link]

-

PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08469K [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 7-Cyano-1,2,3,4-tetrahydroisoquinoline | C10H10N2 | CID 10176243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-cyano-1,2,3,4-tetrahydroisoquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 8. A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]

The 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the architecture of numerous natural products and synthetic compounds of profound biological significance.[1][2][3] Its rigid, three-dimensional structure provides an excellent scaffold for the spatial presentation of pharmacophoric elements, enabling precise interactions with a variety of biological targets. The introduction of a carbonitrile (cyano) group at the C1 position of the THIQ ring system creates the 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile core, a scaffold that has garnered increasing attention in medicinal chemistry. This guide provides a comprehensive technical overview of this scaffold, from its synthesis and unique chemical properties to its applications in the development of novel therapeutics.

The Strategic Importance of the 1-Carbonitrile Moiety

The nitrile group, though compact, is a powerful and versatile functional group in drug design.[4][5] Its incorporation at the C1 position of the THIQ scaffold imparts several advantageous properties:

-

Bioisosteric Replacement: The linear geometry and electronic properties of the nitrile group allow it to act as a bioisostere for other functional groups such as carbonyls, hydroxyls, and even halogens.[6][7] This enables fine-tuning of a molecule's steric and electronic profile to optimize target binding and pharmacokinetic properties.

-

Metabolic Stability: The nitrile group is generally metabolically stable and is often not modified as the drug passes through the body.[8][9] This can enhance the pharmacokinetic profile of a drug candidate by preventing metabolic degradation at that position.

-

Polar Interactions and Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets.[4] Its strong electron-withdrawing nature also creates a dipole moment, allowing for favorable polar interactions within a protein's binding pocket.[9]

-

Synthetic Handle: The carbonitrile group can be readily transformed into other functional groups, such as carboxylic acids, amides, and amines, providing a versatile synthetic handle for the further derivatization and optimization of lead compounds.

Synthetic Strategies: Building the Core

The construction of the 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile scaffold is most efficiently achieved through the Strecker amino acid synthesis .[10][11] This powerful reaction involves the one-pot, three-component condensation of a β-phenylethylamine, an aldehyde (or ketone), and a cyanide source.

A particularly effective modern adaptation of this reaction for the synthesis of 1-cyano-tetrahydroisoquinolines with a quaternary center at the C1 position involves the use of trimethylsilyl cyanide (TMSCN) as the cyanide source.[12]

Caption: A generalized workflow for the Strecker synthesis of the 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile scaffold.

Experimental Protocol: Synthesis of 2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile

This protocol is adapted from a reported efficient synthesis of α-cyano tetrahydroisoquinolines with a quaternary center.[12]

Materials:

-

2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium salt

-

Trimethylsilyl cyanide (TMSCN)

-

Sodium carbonate (Na2CO3)

-

Potassium fluoride (KF)

-

1,2-Dichloroethane (ClCH2CH2Cl)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating plate

Procedure:

-

To a stirred solution of the 2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium salt (0.5 mmol) in 1,2-dichloroethane (3 mL) is added sodium carbonate (0.25 mmol, 0.5 equiv.).

-

Trimethylsilyl cyanide (1.0 mmol, 2.0 equiv.) is then added to the mixture.

-

Potassium fluoride (1.0 mmol, 2.0 equiv.) is added as an additive to enhance the reactivity of TMSCN.

-

The reaction mixture is stirred at 30 °C for 24-48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile.

Self-Validation: The success of the reaction is critically dependent on the anhydrous conditions and the activation of TMSCN. The use of KF as a fluoride source is key to promoting the generation of the cyanide nucleophile.[12] The progress of the reaction should be carefully monitored by TLC to determine the optimal reaction time and prevent the formation of byproducts.

Therapeutic Applications and Key Derivatives

The 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile scaffold has emerged as a promising framework for the development of therapeutics targeting a range of diseases, most notably cancer and immune-related disorders.

Inhibition of the PD-1/PD-L1 Immune Checkpoint

The interaction between the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system.[13][14] Small molecule inhibitors that block this interaction are of significant interest in cancer immunotherapy. Several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be conceptually linked to the 1-carbonitrile scaffold through synthetic transformations, have shown remarkable inhibitory activity against the PD-1/PD-L1 interaction. For instance, a derivative containing a cyanophenyl moiety at the 1-position exhibited an IC50 of 21.4 ± 0.6 nM.[15]

Caption: The 1-cyano-THIQ scaffold can inhibit the PD-1/PD-L1 interaction, restoring T-cell activity against tumor cells.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[16] A number of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[14] The introduction of a cyano group at the C1 position can contribute to the binding affinity and overall activity of these compounds. Molecular docking studies suggest that these molecules bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]

Structure-Activity Relationships (SAR) and Molecular Interactions

The biological activity of 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile derivatives is highly dependent on the nature and position of substituents on the scaffold.

| Compound/Scaffold | Target | IC50/Activity | Key Structural Features & SAR Insights | Reference |

| 1-(cyanophenyl)-THIQ derivative | PD-1/PD-L1 | 21.4 ± 0.6 nM | The cyanophenyl group at the C1 position is crucial for high-affinity binding. The nitrile likely engages in polar interactions within the binding pocket. | [15] |

| 1-Aryl-6-hydroxy-THIQ analogs | Plasmodium falciparum | Moderate to potent | The presence of a hydroxyl group at the C6 position and an aryl group at C1 are important for antimalarial activity. | [13] |

| 1-Phenyl-3,4-dihydroisoquinoline (related scaffold) | Tubulin Polymerization | Potent inhibition | A 3'-hydroxy and 4'-methoxy substituted phenyl ring at the C1 position confers optimal bioactivity. | [14] |

| 3-Substituted THIQ analogs | Phenylethanolamine N-methyltransferase (PNMT) | Ki = 2.4 µM (for 3-hydroxymethyl-THIQ) | Substitution at the C3 position is tolerated, with a hydroxymethyl group enhancing potency, suggesting a hydrogen bond interaction. | [9] |

Key SAR Observations:

-

C1-Substitution: The nature of the substituent at the C1 position is a primary determinant of biological activity and target selectivity. Aromatic or heteroaromatic groups are commonly found in active compounds, likely participating in π-π stacking or hydrophobic interactions within the binding site.

-

Aromatic Ring Substitution: Substitution on the fused benzene ring of the THIQ core can significantly modulate activity. Electron-donating groups, such as methoxy or hydroxyl groups, are frequently present in biologically active THIQs and can influence the electronic properties of the scaffold and provide additional hydrogen bonding opportunities.[4]

-

N-Substitution: The nitrogen atom of the THIQ ring is a key point for derivatization. N-alkylation or N-acylation can alter the compound's lipophilicity, cell permeability, and binding interactions.

Pharmacokinetic Considerations

The pharmacokinetic profile of 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile derivatives is an important aspect of their drug-likeness. As previously mentioned, the nitrile group is generally resistant to metabolic degradation, which can contribute to a longer half-life and improved bioavailability.[8][9] However, the overall pharmacokinetic properties are influenced by the entire molecular structure. Studies on related THIQ derivatives have shown that modifications such as the introduction of prodrug moieties (e.g., ethyl esters) can enhance oral bioavailability.[5] In vivo studies in animal models are essential to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of any new drug candidate based on this scaffold.[5][6][7]

Future Perspectives and Conclusion

The 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile scaffold represents a privileged and versatile core in medicinal chemistry. Its robust synthetic accessibility, coupled with the unique and advantageous properties of the 1-carbonitrile group, makes it an attractive starting point for the design of novel therapeutics. The demonstrated activity of derivatives against challenging targets such as the PD-1/PD-L1 immune checkpoint and tubulin underscores the potential of this scaffold in oncology and beyond.

Future research in this area will likely focus on:

-

Library Synthesis and High-Throughput Screening: The generation of diverse libraries of 1-cyano-THIQ derivatives with systematic variations in substitution patterns will be crucial for the discovery of new biological activities and the elucidation of more detailed structure-activity relationships.

-

Structure-Based Drug Design: The use of X-ray crystallography and advanced molecular modeling techniques will enable the rational design of next-generation inhibitors with improved potency and selectivity.

-

Exploration of New Therapeutic Areas: While oncology has been a major focus, the diverse biological activities of THIQ derivatives suggest that the 1-carbonitrile scaffold may hold promise for the treatment of other diseases, including neurodegenerative disorders and infectious diseases.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Grunewald, G. L., Dahanukar, V. H., Ching, P., & Criscione, K. R. (1995). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 38(18), 3563–3570. [Link]

-

Thummanagoti, S., Chen, C. H., Xu, Z. H., & Sun, C. M. (2021). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific Bradycardic Agents Possessing I (F) Channel Inhibitory Activity: N-Methyl-D-Aspartate Receptor Modulators that Potentiates Glun2b-Containing N-Methyl-D-Aspartate Receptors. Journal of Clinical Chemistry and Laboratory Medicine, 4, p371. [Link]

-

Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]

-

Zimmerman, S., Lehar, M., & Kolis, S. (2008). Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 18(14), 4054–4058. [Link]

-

Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2007). Synthesis and In Vitro Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent Antiglioma Agents. ResearchGate. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Gitto, R., et al. (2022). Design, synthesis, and structure–activity relationships of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. ResearchGate. [Link]

-

Kumar, A., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15. [Link]

-

Funel, J. A., et al. (2011). 2-(4-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2072. [Link]

-

Atta-ur-Rahman, et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(7), 553-559. [Link]

-

Kazoka, et al. (2020). From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system. Acta Crystallographica Section D: Structural Biology, 76(11), 1084-1093. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Sadeghian, S., et al. (2022). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. ResearchGate. [Link]

-

Chen, C. H., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 16(4), 1823-1832. [Link]

-

Panda, P., Chakroborty, S., & Unnamatla, M. V. B. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I, 167-204. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. [Link]

-

Perez Pena, H. (2023). COMPUTER-AIDED MOLECULAR DESIGN AND MODELING OF TUBULIN TARGETING AGENTS. AIR Unimi. [Link]

-

Belov, M. A., et al. (2021). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. PMC. [Link]

-

Al-Majid, A. M., et al. (2023). One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through str. Arabian Journal of Chemistry, 16(1), 104415. [Link]

-

Hanna, M. A., et al. (2014). ChemInform Abstract: 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. ResearchGate. [Link]

-

Chem Help ASAP. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

-

Funel, J. A., et al. (2011). 2-(2-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1484. [Link]

-

Al-Qaisi, J. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. IRIS. [Link]

-

Redaelli, S. (2021). Fully Flexible Binding of Taxane-Site Ligands to Tubulin via Enhanced Sampling MD Simulations. AMS Dottorato. [Link]

-

Atas, M., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. PMC. [Link]

-

Sagir, H., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. Journal of the Iranian Chemical Society, 19(10), 4219-4235. [Link]

-

Egorova, A. S., et al. (2020). 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents. Molecules, 25(11), 2552. [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

-

Antre, D. S., et al. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological Reports, 69(3), 496-502. [Link]

-

Ji, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 11(61), 38712-38716. [Link]

-

Funel, J. A., et al. (2021). X-Ray Crystal structure of Aminothymoquinone and its Interaction with Human Serum Albumin at physiological Conditions. Journal of Pharmaceutical Research International, 33(42A), 232-246. [Link]

-

Zhang, Y., et al. (2022). SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells. ACS Publications. [Link]

-

Zhao, L., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(6), 466-474. [Link]

-

Zhang, Y., et al. (2022). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. ResearchGate. [Link]

-

Li, Y., et al. (2022). Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. PubMed. [Link]

-

Ji, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. [Link]

-

Chen, Y., et al. (2020). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. ResearchGate. [Link]

-

Zhang, X., et al. (2022). Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D>1> dopamine antagonists. Penn State Research Database. [Link]

-

Zhang, Y., et al. (2022). Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists. PubMed. [Link]

-

Wang, H., et al. (2014). Synthesis and anticoagulant activity of 1-aryl derivatives of tetrahydroisoquinolines. Scilit. [Link]

-

Liu, Z., et al. (2021). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijstr.org [ijstr.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. COMPUTER-AIDED MOLECULAR DESIGN AND MODELING OF TUBULIN TARGETING AGENTS [air.unimi.it]

- 15. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Emergent Therapeutic Potential of 1-Cyano-Tetrahydroisoquinoline Derivatives: A Technical Guide

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a renowned "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological effects.[1][2][3] Its rigid structure and three-dimensional character make it an ideal framework for developing novel therapeutic agents. The introduction of a cyano (C≡N) group at the C1 position creates the 1-cyano-tetrahydroisoquinoline scaffold, a modification that has unlocked a distinct and potent spectrum of biological activities. This nitrile group can act as a hydrogen bond acceptor, a dipole, or a bioisostere for other functional groups, significantly influencing the molecule's interaction with biological targets.

This technical guide provides an in-depth exploration of the biological activities of 1-cyano-THIQ derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential. Designed for researchers, chemists, and drug development professionals, this document synthesizes current knowledge to provide a comprehensive overview of this promising class of compounds.

I. Synthetic Pathways to 1-Cyano-THIQ Derivatives

The biological evaluation of any chemical scaffold is predicated on its accessible synthesis. A primary and efficient method for producing 1-cyano-THIQ derivatives is the Strecker reaction . This one-pot, three-component reaction typically involves a cyclic imine (a 3,4-dihydroisoquinoline), a cyanide source like trimethylsilyl cyanide (TMSCN), and a catalyst, furnishing the desired α-cyano amine structure with high yields.[4]

Caption: General workflow for the synthesis of 1-cyano-THIQ derivatives via the Strecker reaction.

Other synthetic strategies, including multi-component reactions (MCRs) and various cyclization techniques, have also been employed to generate diverse libraries of these compounds for biological screening.[1][5]

II. Anticancer Activity: A Primary Therapeutic Avenue

The most extensively documented biological activity of 1-cyano-THIQ derivatives is their potent anticancer effect, which is often mediated through the induction of apoptosis and the modulation of drug resistance pathways.[6][7]

A. Induction of Programmed Cell Death (Apoptosis)

Several studies have demonstrated that 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines (CATHIQs) exhibit significant anti-cancer activity by triggering apoptosis.[6] The mechanism is multifaceted, involving the interplay of oxidative stress and the modulation of key intracellular signaling cascades.

Mechanism of Action: Treatment of cancer cells, such as the human promyelocytic leukemia cell line (NB4) and human gastric adenocarcinoma cells (MKN-45), with these compounds leads to a cascade of events culminating in cell death.[6]

-

Reactive Oxygen Species (ROS) Generation: The compounds induce a significant increase in intracellular ROS levels. This oxidative stress is a critical upstream event that damages cellular components and initiates apoptotic signaling.[6]

-

Mitochondrial Pathway Activation: The elevated ROS levels trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by:

-

An increased Bax/Bcl-2 ratio , which enhances mitochondrial outer membrane permeabilization.[6]

-

The release of cytochrome c from the mitochondria into the cytosol.[6]

-

The subsequent cleavage and activation of procaspase-3 to its active form, caspase-3, which executes the final stages of apoptosis.[6]

-

-

Modulation of Signaling Pathways: The apoptotic effects are further controlled by critical cell survival and stress-activated protein kinase pathways:

-

Inhibition of PI3K/Akt and ERK Pathways: These pro-survival pathways are significantly suppressed, removing their protective effect and sensitizing the cells to apoptosis.[6]

-

Activation of p38 and JNK Pathways: These stress-activated pathways are phosphorylated (activated), contributing to the pro-apoptotic signal.[6]

-

Caption: Apoptosis induction pathway by 1-cyano-THIQ derivatives in cancer cells.

Quantitative Data on Anticancer Activity The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydroquinoline Derivative (SF8) | Hep-2C (Laryngeal Carcinoma) | 11.9 ± 1.04 | [8] |

| S-alkylated THIQ Derivative | HepG-2 (Hepatocellular Carcinoma) | 2.86 - 13.14 | [9] |

| S-alkylated THIQ Derivative | MCF-7 (Breast Carcinoma) | 2.86 - 13.14 | [9] |

| S-alkylated THIQ Derivative | A-549 (Lung Carcinoma) | 2.86 - 13.14 | [9] |

Note: The table includes data for closely related tetrahydroquinoline derivatives to illustrate the potency of the general scaffold, as specific IC50 values for 1-cyano derivatives can vary widely based on full structure.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay This protocol outlines a standard flow cytometry-based method to quantify apoptosis induced by a 1-cyano-THIQ derivative.

-

Cell Culture: Seed cancer cells (e.g., NB4) in a 6-well plate at a density of 1x10^5 cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

-

Cell Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately using a flow cytometer.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

B. Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 1-cyano-THIQ derivatives have been identified as potent MDR reversal agents.[10] For instance, 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline was shown to possess MDR reversal activity comparable to the reference compound verapamil, but without the associated cardiovascular side effects.[10] These compounds likely function by competitively inhibiting the P-gp pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs.

III. Antimicrobial and Antiviral Activities

Beyond cancer, the 1-cyano-THIQ scaffold has shown promise in combating infectious diseases.

A. Antibacterial and Antifungal Activity

Derivatives of THIQ have demonstrated notable antibacterial and antifungal effects.[11] Structure-activity relationship (SAR) studies reveal that the nature of the alkyl chain at the C1 position can significantly influence potency. For example, 1-nonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was found to exhibit strong antibacterial and antifungal properties.[11] While this example lacks the 1-cyano group, it highlights the importance of C1 substitution. Organosilicon lipid-like derivatives of THIQ have also shown good antibacterial activity, which is linked to the inhibition of DNA gyrase , a crucial bacterial enzyme involved in DNA replication and repair.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

B. Anti-HIV Activity

The THIQ scaffold has been explored for its potential as an anti-HIV agent. Specifically, certain derivatives have been designed and synthesized as HIV-1 reverse transcriptase (RT) inhibitors .[12] These compounds bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the RT enzyme, allosterically inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV life cycle.[12] Molecular docking studies have shown that the 6,7-dimethoxy groups of the THIQ core can form hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229 within the binding pocket.[12]

IV. Structure-Activity Relationship (SAR) Summary

The biological activity of 1-cyano-THIQ derivatives is highly dependent on the substitution patterns on both the aromatic ring and the nitrogen atom.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of 2-aryl-1-cyano-1,2,3,4-tetrohydroisoquinolines on apoptosis induction mechanism in NB4 and MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journaljpri.com [journaljpri.com]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Oxidative Cyanation Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles

Introduction: The Strategic Importance of α-Cyanated Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active alkaloids and pharmaceutical agents.[1][2] The functionalization of the C1 position of the THIQ nucleus is a critical step in the diversification of these molecules and the development of new therapeutic leads. Among the various substituents that can be introduced, the nitrile group stands out for its exceptional synthetic versatility.

The resulting 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles, or α-aminonitriles, are not merely final products but powerful chemical intermediates.[3] The cyano group can be readily transformed into a variety of other functionalities, including:

-

α-Amino acids via hydrolysis.

-

1,2-Diamines through reduction.

-

α-Amino aldehydes and ketones via nucleophilic addition reactions.[3]

Direct C(sp³)–H oxidative cyanation has emerged as one of the most efficient and atom-economical strategies for synthesizing these valuable compounds.[4] This approach avoids the need for pre-functionalized substrates by directly activating the C-H bond adjacent to the nitrogen atom, a process often facilitated by an initial single-electron transfer (SET) from the electron-rich tertiary amine. This guide provides detailed protocols and mechanistic insights for several field-proven methods for the oxidative cyanation of THIQs, catering to researchers in drug discovery and process development.

Core Mechanism: The Iminium Ion Gateway

Most oxidative cyanation reactions of tertiary amines, including THIQs, proceed through a common, highly reactive intermediate: the iminium ion . The formation of this intermediate is the key C-H activation step, which is then trapped by a cyanide nucleophile.

The general pathway can be summarized as follows:

-

Oxidation (Single-Electron Transfer): The reaction is initiated by a single-electron transfer (SET) from the lone pair of the THIQ nitrogen atom to an oxidant (chemical, photochemical, or electrochemical). This forms a transient, high-energy nitrogen radical cation.

-

Deprotonation: A base present in the reaction medium (or the reduced form of the oxidant) abstracts a proton from the C1 position. This C-H bond is weakened due to hyperconjugation with the positively charged nitrogen.

-

Iminium Ion Formation: The loss of the C1 proton and the radical electron results in the formation of a stable and electrophilic iminium ion.

-

Nucleophilic Attack: A cyanide source (e.g., CN⁻) in the reaction mixture attacks the electrophilic carbon of the iminium ion, forming the new C-C bond and yielding the final α-aminonitrile product.

Caption: Experimental workflow for DDQ-promoted oxidative cyanation.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl/sulfonyl-1,2,3,4-tetrahydroisoquinoline (1.0 equivalent, e.g., 0.3 mmol).

-

Solvent Addition: Dissolve the substrate in anhydrous dichloromethane (DCM, e.g., 3.0 mL).

-

Oxidation: Add DDQ (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes. The reaction progress can often be monitored by a color change as the DDQ is consumed.

-

Cyanation: Add tributyltin cyanide, (n-Bu)₃SnCN (1.5 equivalents), to the reaction mixture. Continue stirring at room temperature for an additional 1 hour.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product. [3]

Data Summary: Substrate Scope & Yields

| N-Protecting Group | R-Group on THIQ | Yield (%) |

| Boc | H | 95 |

| Cbz | H | 93 |

| Ts | H | 96 |

| Boc | 6,7-(OMe)₂ | 98 |

| Boc | 6-Br | 91 |

| Ts | 7-Me | 94 |

| Data synthesized from Kim, H.P., et al. (2018).[3] |

Protocol 2: Visible-Light-Induced, Photocatalyst-Free Green Synthesis

This innovative protocol leverages visible light and atmospheric oxygen as the terminal oxidant, representing a significant advancement in green chemistry. [5][6]It avoids the need for transition metals, photocatalysts, or strong chemical oxidants.

Expertise & Experience: The choice of potassium thiocyanate (KSCN) as the cyanide source is pivotal. KSCN is a stable, low-toxicity, and inexpensive solid, making it a much safer and more practical alternative to highly toxic cyanide salts like NaCN or KCN. [5]The reaction is proposed to proceed via a light-induced single-electron transfer from the N-aryl THIQ to oxygen, generating a substrate radical cation and a superoxide radical anion (O₂˙⁻), which drives the reaction forward. [5]This method showcases how ambient, sustainable energy sources can replace harsh chemical reagents.

Detailed Step-by-Step Protocol

-

Reaction Setup: In a reaction vessel (e.g., a Pyrex tube), combine the N-aryl-1,2,3,4-tetrahydroisoquinoline (2.0 equivalents, e.g., 0.2 mmol) and potassium thiocyanate (KSCN, 1.0 equivalent, e.g., 0.1 mmol).

-

Solvent and Atmosphere: Add acetonitrile (CH₃CN, e.g., 1.5 mL) as the solvent. Seal the vessel and ensure it is under an oxygen atmosphere (e.g., by evacuating and backfilling with an O₂ balloon).

-

Irradiation: Place the reaction vessel at a fixed distance from a light source (e.g., 30 W purple LEDs) and stir at room temperature.

-

Reaction Time: Continue irradiation and stirring for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the α-aminonitrile product. [5]

Data Summary: Substrate Scope & Yields

| N-Aryl Substituent (para-position) | Yield (%) |

| H | 82 |

| Me | 79 |

| Et | 86 |

| F | 88 |

| Cl | 85 |

| Br | 83 |

| CN | 75 |

| Data synthesized from Yi, B., et al. (2019).[5] |

Protocol 3: Ruthenium-Catalyzed Aerobic Oxidative Cyanation

Transition metal catalysis offers another powerful avenue for oxidative cyanation. Ruthenium catalysts, in particular, have proven effective in activating tertiary amines for this transformation using molecular oxygen as the ultimate oxidant. [7] Expertise & Experience: The use of a catalytic amount of a transition metal like RuCl₃·nH₂O allows for a highly efficient turnover cycle. The proposed mechanism involves the formation of a highly reactive oxoruthenium species which facilitates the C-H activation step. [7]Using molecular oxygen from the air as the terminal oxidant makes this process economically attractive and environmentally benign, as the only byproduct is water. Acetone cyanohydrin can be used as a safer alternative cyanide source compared to metal cyanides. [7]

Detailed Step-by-Step Protocol

-

Reaction Setup: To a reaction flask, add the N-substituted-1,2,3,4-tetrahydroisoquinoline (1.0 equivalent), sodium cyanide (NaCN, 2.0 equivalents), and RuCl₃·nH₂O (e.g., 1-5 mol%).

-

Solvent System: Add a mixture of methanol (MeOH) and acetic acid (AcOH) as the solvent.

-

Reaction Conditions: Stir the mixture vigorously under an oxygen atmosphere (e.g., O₂ balloon) at 60 °C.

-

Reaction Time: The reaction is typically complete within 1-2 hours. Monitor progress by TLC.

-

Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

-

Purification: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography. [7]

Protocol 4: Electrochemical Synthesis

Electrosynthesis represents a cutting-edge, sustainable method that uses electrical current as a "traceless" reagent to drive the oxidation, completely avoiding chemical oxidants.

Expertise & Experience: The primary advantage of this method is its inherent safety and green profile. The key iminium ion intermediate is generated via anodic oxidation at the electrode surface. A particularly innovative aspect is the ability to use acetonitrile, the solvent itself, as the precursor to the cyanide nucleophile through electrogenerated cyanide anions, thus avoiding the handling of toxic cyanide reagents altogether. [1][8]This method offers high control over the reaction potential, which can improve selectivity and reduce side products.

General Procedure Outline

-

Electrochemical Cell Setup: The reaction is performed in an undivided electrochemical cell equipped with two electrodes (e.g., a graphite anode and a platinum cathode).

-

Reaction Mixture: The cell is charged with the THIQ substrate and a supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate, TBABF₄) in a solvent like acetonitrile.

-

Electrolysis: A constant current is applied across the electrodes. The THIQ is oxidized at the anode to the iminium ion, while acetonitrile can be reduced at the cathode to generate cyanide ions in situ.

-

Reaction and Workup: After the passage of a specific amount of charge (measured in Faradays/mol), the electrolysis is stopped. The solvent is removed, and the product is isolated using standard extraction and purification techniques. [1][9]

Conclusion and Outlook

The oxidative cyanation of 1,2,3,4-tetrahydroisoquinolines is a robust and versatile strategy for the synthesis of valuable α-aminonitrile building blocks. The choice of method—be it metal-free chemical oxidation, photocatalyst-free visible-light induction, transition-metal catalysis, or electrosynthesis—can be tailored to the specific needs of the research objective, considering factors such as substrate scope, scalability, cost, and green chemistry principles. The protocols outlined in this guide provide researchers and drug development professionals with a practical toolkit to access this important class of molecules, paving the way for future discoveries in medicinal chemistry.

References

-

Yi, B., Li, X., Wu, T., Liu, D., Wei, Y., & Du, J. (2019). Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent. RSC Advances, 9(54), 31441–31445. Available at: [Link] [5][6]2. Kim, H. P., Yu, H., Kim, H., Kim, S. H., & Lee, D. (2018). DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(12), 3223. Available at: [Link] [3]3. ResearchGate. (n.d.). Substrate scope for cyanation of N-aryltetrahydroisoquinolines (1) with... Retrieved February 24, 2026, from [Link]

-

Wang, X., et al. (2023). Red-light-induced high-efficiency oxidation and functionalization of tetrahydroisoquinoline derivatives using chlorophyll as a photocatalyst. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Photoredox-catalyzed C1-cyanation of N-aryl THIQs with TsCN. Retrieved February 24, 2026, from [Link]

-

Ji, D., et al. (2024). Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Journal of Chemical Research. Available at: [Link]

-

Sain, T., & Ali, A. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 14-33. Available at: [Link] [7]8. Zhang, J., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 11(61), 38557-38561. Available at: [Link] [1][8][10]9. ResearchGate. (n.d.). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared alpha-Amino nitriles. Retrieved February 24, 2026, from [Link]

-

Bentham Science. (n.d.). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Retrieved February 24, 2026, from [Link]

-

Bentham Science. (n.d.). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Retrieved February 24, 2026, from [Link] [4]12. Benmekhbi, L., et al. (2016). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. The Journal of Organic Chemistry, 81(16), 7010-7023. Available at: [Link] [11]13. Semantic Scholar. (n.d.). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. Retrieved February 24, 2026, from [Link] [12]16. ResearchGate. (n.d.). Scope of cyanation reaction to 1,2,3,4‐tetrahydroisoquinoline‐1‐carbonitriles 2. Retrieved February 24, 2026, from [Link] [9]17. Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14567-14591. Available at: [Link] 20. International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]

Sources

- 1. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [ijstr.org]

- 3. DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]

- 8. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08469K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

Strategic Synthesis of 1-Substituted Tetrahydroisoquinoline (THIQ) Alkaloids via Nitrile-Mediated Pathways

An Application Note for Drug Development Professionals

Abstract

The 1-substituted tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active alkaloids and synthetic pharmaceuticals. This application note provides an in-depth guide for researchers and drug development professionals on the strategic synthesis of these valuable compounds through pathways involving a nitrile intermediate. We will explore two primary approaches: the de novo construction of the THIQ ring system via intramolecular cyclization involving a nitrile, and the post-functionalization of a pre-formed THIQ core at the C1-position using cyanation chemistry. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and incorporates visual aids to clarify complex mechanisms and workflows, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the THIQ Motif

Tetrahydroisoquinoline alkaloids are a major class of natural products exhibiting a wide spectrum of pharmacological activities.[1] Their structural diversity and therapeutic potential have made them attractive targets for total synthesis and analogue development. The substituent at the C1-position is a critical determinant of biological activity, influencing receptor binding affinity and selectivity. Consequently, synthetic methods that allow for the facile and controlled introduction of diverse C1-substituents are of paramount importance in drug discovery programs.

The use of the nitrile group as a strategic tool in THIQ synthesis offers several advantages. As a versatile functional group, the nitrile can act as a key electrophile or nucleophile precursor, an iminium ion equivalent, or a directing group. Its subsequent transformation or removal provides access to a wide array of C1-substituents, including alkyl, aryl, and carboxyl groups.

Strategic Overview: Nitrile-Based Approaches to THIQ Synthesis

Two divergent strategies dominate the synthesis of 1-substituted THIQs via nitrile intermediates. The choice between them depends on the availability of starting materials, the desired C1-substituent, and stereochemical considerations.

-

Strategy A: Post-Cyclization C1-Functionalization. This approach involves the initial synthesis of a THIQ core, followed by the introduction of a nitrile at the C1-position. This α-amino nitrile then serves as a linchpin intermediate for subsequent alkylation.

-

Strategy B: De Novo Ring Construction. In this strategy, the C1-substituent and the THIQ ring are formed in concert. Intramolecular reactions, such as the Ritter or Strecker-type reactions, utilize a nitrile to participate directly in the key cyclization step.

Figure 1: High-level overview of the two primary strategies for synthesizing 1-substituted THIQs using nitrile intermediates.

Strategy A: C1-Functionalization via an α-Amino Nitrile Intermediate

This powerful strategy relies on the activation of the C1-H bond of a pre-formed THIQ nucleus through cyanation. The resulting α-amino nitrile is a stable intermediate whose α-proton is sufficiently acidic to be removed by a strong base, generating a carbanion that can be trapped by various electrophiles.

A particularly elegant execution of this strategy involves the anodic cyanation of an N-Boc protected THIQ.[2] The N-Boc group serves two critical functions: it deactivates the nitrogen towards oxidation, preventing side reactions, and it provides steric bulk that can influence the stereochemical outcome of subsequent reactions.

Figure 3: Step-by-step experimental workflow for the two-step conversion of N-Boc-1-cyano-THIQ to its 1-benzyl analogue.

Materials & Equipment:

-

N-Boc-1-cyano-1,2,3,4-tetrahydroisoquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium borohydride (NaBH₄)

-

Ethanol (EtOH)

-

Standard glassware for anhydrous reactions, magnetic stirrer, TLC plates, column chromatography setup.

Part A: Alkylation

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-1-cyano-THIQ (1.0 equiv). Dissolve in anhydrous THF (approx. 0.1 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (1.1 equiv) dropwise via syringe over 15 minutes. The solution may turn a deep color, indicating carbanion formation. Stir for 30 minutes at -78 °C.

-

Expert Insight: The slow addition of LDA at low temperature is crucial to prevent side reactions and ensure complete deprotonation before the addition of the electrophile.

-

-

Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Let the reaction stir at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-1-benzyl-1-cyano-THIQ.

Part B: Reductive Decyanation

-

Setup: Dissolve the purified product from Part A in ethanol (approx. 0.1 M) in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (4.0 equiv) portion-wise over 20 minutes.

-

Trustworthiness Check: The portion-wise addition of NaBH₄ is a safety measure to control the exothermic reaction and hydrogen gas evolution.

-

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor by TLC until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature and carefully quench with water. Concentrate the mixture to remove most of the ethanol, then extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to afford the final product, N-Boc-1-benzyl-THIQ. [3]

Strategy B: De Novo Ring Construction via Intramolecular Ritter-type Reaction

The Ritter reaction classically involves the addition of a nitrile to a carbocation to form an N-alkyl amide. [4][5]An intramolecular variant provides a powerful method for constructing the THIQ skeleton. This approach begins with a β-phenylethyl alcohol or a related precursor that can generate a stable benzylic carbocation under strong acid conditions. This carbocation is then trapped by a tethered nitrile group to forge the C1-N bond, forming a nitrilium ion intermediate that, upon hydrolysis, yields a lactam. Subsequent reduction of the lactam provides the target 1-substituted THIQ.

Figure 4: Generalized mechanism for the synthesis of a 1-substituted THIQ via an intramolecular Ritter-type reaction.

Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinolin-6-ol (via Ritter-type cyclization)

This protocol illustrates the core principles of the Ritter-type cyclization to form the THIQ backbone.

Materials & Equipment:

-

4-(2-hydroxyethyl)-2-methoxyphenol

-

Acetonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or THF

-

Standard glassware, ice bath, reflux condenser.

Part A: Cyclization and Lactam Formation

-

Setup: In a flask equipped with a dropping funnel and magnetic stirrer, dissolve the starting alcohol (1.0 equiv) in an excess of acetonitrile.

-

Carbocation Formation & Cyclization: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (2-3 equiv) via the dropping funnel.

-

Expert Insight: The acid acts as both a catalyst and a dehydrating agent. The reaction is highly exothermic and requires careful temperature control.

-

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH pellets or concentrated NH₄OH) until pH > 10. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude lactam.

Part B: Lactam Reduction

-

Setup: Prepare a suspension of LiAlH₄ (2.0 equiv) in anhydrous THF in a flame-dried flask under an argon atmosphere.

-

Addition: Dissolve the crude lactam from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reduction: After addition, heat the mixture to reflux for 4-6 hours.

-

Workup (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms. Filter the solid and wash thoroughly with THF. Concentrate the filtrate to yield the crude 1-substituted THIQ, which can be further purified by chromatography or crystallization.

Conclusion

The nitrile group is a cornerstone of modern synthetic strategy, and its application to the synthesis of 1-substituted tetrahydroisoquinoline alkaloids is a testament to its versatility. The post-cyclization functionalization approach offers modularity and is ideal for creating libraries of analogues with diverse C1-substituents from a common intermediate. [6][7]Conversely, de novo construction methods like the intramolecular Ritter reaction provide a convergent route to the THIQ core. By understanding the mechanisms and experimental nuances detailed in this guide, researchers can confidently select and execute the optimal synthetic strategy to accelerate their drug discovery and development programs.

References

-

ResearchGate. Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles | Request PDF. Available from: [Link]

-

ACS Publications. Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles | The Journal of Organic Chemistry. Available from: [Link]

-

Semantic Scholar. Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. Available from: [Link]

-

PubMed. Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]

-

PMC. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]

-

ResearchGate. The first example of the Pictet–Spengler Reaction (PSR), resulted in the synthesis of the tetrahydroisoquinoline (THIQ). Available from: [Link]

-

Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]

-

Wiley Online Library. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available from: [Link]

-

PMC. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available from: [Link]

-

Wikipedia. Ritter reaction. Available from: [Link]

-

Wikipedia. Pictet–Spengler reaction. Available from: [Link]

-

Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. Available from: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available from: [Link]

-

Organic Chemistry Portal. Ritter Reaction. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

preventing retro-Strecker reaction in 1-cyano-tetrahydroisoquinoline purification

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of 1-cyano-tetrahydroisoquinolines, with a specific focus on preventing the undesired retro-Strecker reaction. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the stability and purity of your target compounds.

Troubleshooting Guide: Preventing Retro-Strecker Degradation

This section is designed to address specific issues you may encounter during the purification of 1-cyano-tetrahydroisoquinolines. The question-and-answer format provides direct solutions to common problems.

Question 1: I am observing significant loss of my 1-cyano-tetrahydroisoquinoline product during silica gel column chromatography. What is likely happening and how can I prevent it?

Answer:

The loss of your product on silica gel is a classic sign of the retro-Strecker reaction being inadvertently promoted by the stationary phase. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). In the presence of residual moisture, this acidic environment can protonate the nitrogen atom of the tetrahydroisoquinoline ring, which is the initial step in triggering the retro-Strecker degradation. This leads to the decomposition of your α-aminonitrile back into an iminium ion and a cyanide species, which are then lost or react further.[1][2][3]

Immediate Troubleshooting Steps:

-

Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your desired non-polar solvent (e.g., hexanes, dichloromethane) and add 1-2% (v/v) of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine will neutralize the acidic silanol groups, creating a more inert stationary phase.

-

Use Pre-treated Silica: Consider using commercially available deactivated or base-treated silica gel for your chromatography.

-